molecular formula C24H15BrN2OS B11691383 (2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B11691383
M. Wt: 459.4 g/mol
InChI Key: HTEJVRAZVXMIJV-HMMYKYKNSA-N
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Description

(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: is a complex organic compound featuring a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with a bromophenyl and diphenyl substituent

Properties

Molecular Formula

C24H15BrN2OS

Molecular Weight

459.4 g/mol

IUPAC Name

(2E)-2-[(4-bromophenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C24H15BrN2OS/c25-19-13-11-16(12-14-19)15-20-23(28)27-22(18-9-5-2-6-10-18)21(26-24(27)29-20)17-7-3-1-4-8-17/h1-15H/b20-15+

InChI Key

HTEJVRAZVXMIJV-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)/C(=C\C4=CC=C(C=C4)Br)/SC3=N2)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(4-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 5,6-diphenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-3-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl moiety, leading to the formation of bromophenyl oxides.

    Reduction: Reduction of the imidazo[2,1-b][1,3]thiazole core can yield various reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or acetonitrile.

Major Products:

    Oxidation: Bromophenyl oxides and related compounds.

    Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine: The compound has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain cancer cell lines. It is also being investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (2E)-2-[(4-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE exerts its effects is primarily through interaction with specific molecular targets. For instance, in its role as an anti-cancer agent, it may inhibit the activity of certain kinases involved in cell proliferation pathways. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Uniqueness: What sets (2E)-2-[(4-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE apart is its unique imidazo[2,1-b][1,3]thiazole core combined with the bromophenyl and diphenyl substituents. This structure imparts distinct electronic properties and reactivity, making it a valuable compound in various research and industrial applications.

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